N1-(7-chloroquinolin-4-yl)-N3-methylpropane-1,3-diamine
CAS No.: 861038-95-1
Cat. No.: VC4410100
Molecular Formula: C13H16ClN3
Molecular Weight: 249.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 861038-95-1 |
|---|---|
| Molecular Formula | C13H16ClN3 |
| Molecular Weight | 249.74 |
| IUPAC Name | N'-(7-chloroquinolin-4-yl)-N-methylpropane-1,3-diamine |
| Standard InChI | InChI=1S/C13H16ClN3/c1-15-6-2-7-16-12-5-8-17-13-9-10(14)3-4-11(12)13/h3-5,8-9,15H,2,6-7H2,1H3,(H,16,17) |
| Standard InChI Key | DSQFFQFYQVGMPS-UHFFFAOYSA-N |
| SMILES | CNCCCNC1=C2C=CC(=CC2=NC=C1)Cl |
Introduction
N1-(7-Chloroquinolin-4-yl)-N3-methylpropane-1,3-diamine, also known as N'-(7-chloroquinolin-4-yl)-N-methylpropane-1,3-diamine, is a synthetic organic compound that has garnered attention due to its potential pharmacological properties. This compound belongs to the quinoline class, which is known for its biological activity, particularly against parasitic infections.
Synthesis and Chemical Reactivity
The synthesis of N1-(7-chloroquinolin-4-yl)-N3-methylpropane-1,3-diamine typically involves the reaction of 7-chloroquinolin-4-amine with a suitable alkylating agent to introduce the methyl group and the propane-1,3-diamine moiety. The compound's reactivity is characteristic of amines and quinolines, allowing it to participate in various organic reactions such as alkylation and acylation.
Biological Activity and Potential Applications
Research on quinoline derivatives, including N1-(7-chloroquinolin-4-yl)-N3-methylpropane-1,3-diamine, suggests potential antimalarial and antiparasitic activities. The chloroquinoline framework is known for interfering with heme detoxification in Plasmodium species, which is crucial for the survival of these parasites .
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume